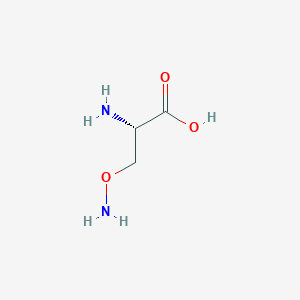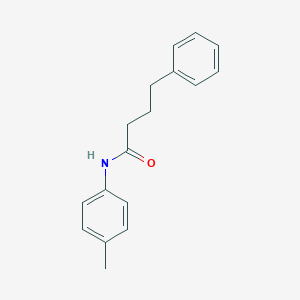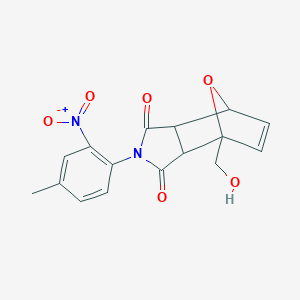
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine
説明
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine, also known as CGS-15943, is a potent and selective antagonist of the adenosine A1 receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
作用機序
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine acts as a competitive antagonist of the adenosine A1 receptor, which is one of four subtypes of adenosine receptors. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine, which is released from cells under various physiological and pathological conditions. Activation of adenosine receptors has been shown to have a wide range of effects on cellular signaling pathways, ion channels, and other cellular processes.
Biochemical and physiological effects
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of platelet aggregation, modulation of neurotransmitter release, regulation of heart rate and blood pressure, and modulation of immune cell function. It has also been shown to have anti-inflammatory and analgesic effects in various animal models.
実験室実験の利点と制限
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine is a potent and selective antagonist of the adenosine A1 receptor, which makes it a useful tool for studying the role of adenosine receptors in various physiological and pathological processes. However, it is important to note that this compound has limitations in terms of its selectivity and potency, and it may also have off-target effects on other cellular processes.
将来の方向性
There are many potential future directions for research on N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine and adenosine receptors. Some possible areas of focus include:
1. Development of more selective and potent adenosine receptor antagonists for use in scientific research and potential therapeutic applications.
2. Investigation of the role of adenosine receptors in various disease states, including neurological disorders, cardiovascular disease, and cancer.
3. Exploration of the potential therapeutic applications of adenosine receptor antagonists, including their use as anti-inflammatory and analgesic agents.
4. Investigation of the interactions between adenosine receptors and other cellular signaling pathways, including the role of adenosine receptors in modulating immune cell function and inflammation.
5. Development of novel drug delivery systems for adenosine receptor antagonists, including targeted delivery to specific tissues or cells.
合成法
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine can be synthesized using a multi-step process involving the reaction of 2-chloro-4-pyrimidinamine with 1-phenylethylamine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then subjected to further reactions to yield the final product.
科学的研究の応用
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine has been extensively used in scientific research to study the role of adenosine receptors in various physiological and pathological processes. It has been shown to have a wide range of effects on the central nervous system, cardiovascular system, immune system, and other organ systems.
特性
IUPAC Name |
2-chloro-N-(1-phenylethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)15-11-7-8-14-12(13)16-11/h2-9H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGQTBCVYARGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262746 | |
| Record name | 2-Chloro-N-(1-phenylethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71406-75-2 | |
| Record name | 2-Chloro-N-(1-phenylethyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71406-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(1-phenylethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)

![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)



![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)


![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)